2-(Cyclopropylmethoxy)-3,4-difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-4-8(13)10(9(7)12)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCGPVDYEKQRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropylmethoxy 3,4 Difluoroaniline
Precursor Synthesis and Halogenation Strategies for the Difluoroaromatic Core
The construction of the 3,4-difluoroaniline (B56902) backbone is a critical first stage in the synthesis. This typically involves the strategic introduction of fluorine atoms onto an aromatic ring, often beginning with halogenated phenols or nitrobenzenes as key precursors.
Synthesis of Halogenated Phenols and Nitrobenzenes
The synthesis of halogenated phenols and nitrobenzenes serves as a foundational step, providing the necessary substitution pattern for subsequent fluorination and functionalization. For instance, the nitration of 1,2-difluorobenzene (B135520) with a mixture of concentrated sulfuric acid and nitric acid can yield 3,4-difluoronitrobenzene (B149031). guidechem.comgoogle.com This electrophilic aromatic substitution is directed by the fluorine substituents already present on the ring. guidechem.com
Similarly, halogenated phenols can be prepared through various methods. One common approach is the diazotization of a corresponding aniline (B41778), followed by hydrolysis. For example, 3,5-difluoroaniline (B1215098) can be brominated, then subjected to diazotization and subsequent hydrolysis to yield a difluorobromophenol intermediate. researchgate.net Another strategy involves the direct nitration of a difluorophenol. For example, 2,4-difluorophenol (B48109) can be nitrated with isopropyl nitrate (B79036) and sulfuric acid to produce 2,4-difluoro-6-nitrophenol (B146620) with high regioselectivity.
A key intermediate for the synthesis of the target molecule is a difluoronitrophenol. The synthesis of 2,3-difluoro-6-nitrophenol (B104600) has been achieved by reacting 2,3,4-trifluoronitrobenzene with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167). prepchem.com This reaction proceeds via a nucleophilic aromatic substitution where a fluoride (B91410) ion is displaced by a hydroxide ion.
| Starting Material | Reagents | Product | Yield |
| 1,2-Difluorobenzene | H₂SO₄, HNO₃ | 3,4-Difluoronitrobenzene | - |
| 2,4-Difluorophenol | Isopropyl Nitrate, H₂SO₄ | 2,4-Difluoro-6-nitrophenol | 83% |
| 2,3,4-Trifluoronitrobenzene | KOH, DMSO | 2,3-Difluoro-6-nitrophenol | - |
Regioselective Fluorination Techniques
The precise placement of fluorine atoms on the aromatic ring is paramount and is achieved through various regioselective fluorination techniques. While the synthesis of the target molecule often starts with an already difluorinated precursor, understanding these techniques is crucial for the broader context of fluoroaromatic chemistry.
Common methods for introducing fluorine include:
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a good leaving group, such as a chlorine or nitro group, on an activated aromatic ring is displaced by a fluoride source, typically an alkali metal fluoride like potassium fluoride. The reaction of 2,4-dichloronitrobenzene (B57281) with potassium fluoride is a known route to produce 2,4-difluoronitrobenzene. google.comgoogle.com
Electrophilic Fluorination: This involves the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), which can directly fluorinate electron-rich aromatic rings.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.
The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring.
Introduction of the Cyclopropylmethoxy Moiety
The incorporation of the cyclopropylmethoxy group is a key step that imparts specific physicochemical properties to the final molecule. This is typically achieved through etherification of a suitably functionalized phenolic precursor.
Etherification Reactions
The most common method for forming the ether linkage is the Williamson ether synthesis. This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. In the context of synthesizing 2-(cyclopropylmethoxy)-3,4-difluoroaniline, a likely precursor such as 3,4-difluoro-2-nitrophenol (B3180436) would first be deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide would then react with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, to form the desired ether, 2-(cyclopropylmethoxy)-3,4-difluoronitrobenzene. The choice of a primary halide like cyclopropylmethyl bromide is ideal for the SN2 reaction, minimizing potential side reactions like elimination.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 3,4-Difluoro-2-nitrophenol | Cyclopropylmethyl bromide | Williamson Ether Synthesis | 2-(Cyclopropylmethoxy)-3,4-difluoronitrobenzene |
Strategies for Cyclopropyl (B3062369) Group Incorporation
The cyclopropyl group is a valuable motif in medicinal chemistry due to its unique conformational and electronic properties, which can enhance metabolic stability and binding affinity. Beyond the direct use of cyclopropylmethyl halides in etherification, broader strategies for incorporating cyclopropyl groups into molecules include:
Cyclopropanation of Alkenes: This involves the reaction of an alkene with a carbene or carbenoid species.
Intramolecular Cyclization Reactions: Certain functionalized precursors can be induced to cyclize to form a cyclopropane (B1198618) ring.
In the synthesis of the title compound, the most direct approach is the use of a pre-formed cyclopropylmethyl synthon.
Formation of the Aniline Functionality
The final step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 2-(cyclopropylmethoxy)-3,4-difluoronitrobenzene, to an aniline.
This transformation is a standard and well-established reaction in organic synthesis. A variety of reducing agents and conditions can be employed, offering flexibility in terms of scale and compatibility with other functional groups. Common methods include:
Catalytic Hydrogenation: This is a widely used and often clean method. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate. For example, 3,4-difluoronitrobenzene can be reduced to 3,4-difluoroaniline using a platinum catalyst in propanol. google.com
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).
Transfer Hydrogenation: This method uses a source of hydrogen other than hydrogen gas, such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265), in the presence of a catalyst.
The choice of method will depend on the specific requirements of the synthesis, including the presence of other reducible functional groups in the molecule. For the reduction of 2-(cyclopropylmethoxy)-3,4-difluoronitrobenzene, catalytic hydrogenation would be a preferred method due to its typically high yields and clean reaction profile.
| Starting Material | Reagents | Product |
| 2-(Cyclopropylmethoxy)-3,4-difluoronitrobenzene | H₂, Pd/C | This compound |
Nitro Group Reduction Methodologies
The most common and industrially favored route to this compound is the reduction of its nitro precursor, 1-(Cyclopropylmethoxy)-2,3-difluoro-4-nitrobenzene. This transformation is a cornerstone of amine synthesis due to its reliability and the ready availability of nitroaromatic starting materials through electrophilic nitration. frontiersin.org A variety of reducing agents and catalytic systems can be employed, each with specific advantages concerning selectivity, reaction conditions, and cost.
Catalytic hydrogenation stands out as a clean and efficient method. catalysis-kalvis.ru This process typically involves reacting the nitro compound with a hydrogen source in the presence of a metal catalyst.
Heterogeneous Catalytic Hydrogenation: This is the most widely used industrial method for aniline production. catalysis-kalvis.runih.gov It involves catalysts like Palladium on carbon (Pd/C) or Raney Nickel. youtube.com The reaction is typically carried out using hydrogen gas under pressure. nih.gov Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas by employing hydrogen donors like formic acid or ammonium formate in the presence of a catalyst. spinchem.comorganic-chemistry.org The general reaction is as follows:
Precursor: 1-(Cyclopropylmethoxy)-2,3-difluoro-4-nitrobenzene Reagents: H₂ (or hydrogen donor) and Catalyst (e.g., Pd/C, Raney Ni) Product: this compound
Chemical Reduction: Stoichiometric reduction using metals in acidic media is another well-established method. The classic Béchamp process, using iron filings and hydrochloric acid, has been a historically significant method for aniline production. catalysis-kalvis.rursc.org Modern variations often use other metals or metal salts.
| Reducing Agent | Typical Conditions | Key Features |
| Fe / Acid | Iron powder with an acid like HCl or Acetic Acid in a protic solvent. | Cost-effective and robust; a classic method. rsc.org Can generate significant iron oxide waste. |
| SnCl₂ / HCl | Stannous chloride in concentrated hydrochloric acid, often in an alcohol solvent. | Effective for laboratory-scale synthesis and known for good chemoselectivity. |
| NaBH₄ / Catalyst | Sodium borohydride (B1222165) in combination with a catalyst like Ni(PPh₃)₄ or Cu@C. mdpi.comjsynthchem.com | Offers mild reaction conditions and can be highly selective. jsynthchem.com |
| H₂ / Catalyst | Hydrogen gas with catalysts like Pd/C, Raney Ni, or PtO₂ in solvents such as ethanol or ethyl acetate. | High efficiency, clean byproducts (water), and the catalyst can often be recycled. nih.gov |
Alternative Amination Pathways
Beyond nitro group reduction, direct amination methods provide alternative routes to the target molecule, typically starting from a precursor like 1-(cyclopropylmethoxy)-2,3-difluorobenzene (B8278911) or a related halogenated derivative. These methods involve the formation of a carbon-nitrogen bond through cross-coupling or nucleophilic substitution reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base. tcichemicals.comtcichemicals.com For the synthesis of this compound, this could hypothetically involve coupling a precursor like 1-bromo-2-(cyclopropylmethoxy)-3,4-difluorobenzene with an ammonia (B1221849) equivalent. The versatility of this reaction allows for a broad range of substrates. nih.govresearchgate.net
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a more traditional method for C-N bond formation. wikipedia.org It typically requires harsher conditions (high temperatures and polar solvents like DMF or nitrobenzene) than palladium-catalyzed methods. wikipedia.org The reaction couples an aryl halide with an amine source using a copper catalyst. organic-chemistry.org Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atoms activates the aromatic ring of a precursor like 1-(cyclopropylmethoxy)-2,3,4-trifluorobenzene towards nucleophilic attack. mdpi.com A direct SNAr reaction with ammonia or a protected amine source could potentially displace one of the fluorine atoms to form the aniline product. The regioselectivity of such a reaction would be a critical factor to control. The reaction mechanism can be either a stepwise process via a Meisenheimer complex or a concerted pathway. nih.govnih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.
Catalytic Systems in Synthesis
The choice of catalyst is pivotal for the efficiency of both nitro reduction and cross-coupling aminations.
For Nitro Reduction:
Palladium (Pd): Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenation due to its high activity and selectivity. nih.gov It allows the reaction to proceed under relatively mild conditions. Low catalyst loadings can often be used, and the catalyst is readily recyclable. nih.gov
Nickel (Ni): Raney Nickel is a cost-effective alternative to palladium catalysts. It is particularly useful for substrates where dehalogenation might be a concern, although its activity can be lower, sometimes requiring higher temperatures or pressures.
Iron (Fe): Iron-based catalysts are gaining attention for transfer hydrogenation reactions due to their low cost and low toxicity. organic-chemistry.org Systems like Fe/CaCl₂ have shown excellent chemoselectivity in reducing nitroarenes while tolerating other functional groups. organic-chemistry.org
For C-N Cross-Coupling:
Palladium (Pd): In Buchwald-Hartwig amination, the catalyst system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, BippyPhos). nih.gov The choice of ligand is crucial and dictates the scope and efficiency of the reaction.
Copper (Cu): For Ullmann-type reactions, copper catalysts are used, ranging from copper metal powder to copper(I) salts like CuI. wikipedia.orgorganic-chemistry.org The addition of ligands such as phenanthroline can significantly improve reaction rates and yields.
Comparison of Catalytic Systems
| Catalyst System | Reaction Type | Typical Solvents | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pd/C | Nitro Reduction (Hydrogenation) | Ethanol, Methanol, Ethyl Acetate | Room Temp. to 80°C | High activity, high selectivity, recyclable. spinchem.com | Cost of palladium, potential for dehalogenation. |
| Raney Ni | Nitro Reduction (Hydrogenation) | Alcohols | 50 - 150°C | Lower cost, good for preventing dehalogenation. | Pyrophoric, may require higher T/P. |
| Fe/Acid | Nitro Reduction (Chemical) | Water, Alcohols | Reflux | Very low cost, robust. | Large amount of metal waste. rsc.org |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Toluene, Dioxane | 80 - 110°C | Broad substrate scope, mild conditions. wikipedia.org | High cost of catalyst and ligand, sensitive to air/moisture. |
| CuI / Ligand | Ullmann Condensation | DMF, NMP | 120 - 210°C | Low-cost metal catalyst. | Harsh conditions, often requires activated substrates. wikipedia.org |
Solvent Selection and Reaction Medium Impact
The solvent plays a critical role by influencing reactant solubility, catalyst activity, and even the reaction mechanism itself.
In catalytic hydrogenation, polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve the nitroaromatic substrate and the resulting aniline, while also being compatible with the hydrogen source and catalyst. nih.gov The polarity of the solvent can affect the rate of reduction. rsc.orgrsc.org For some nitroaromatic compounds, increasing solvent polarity has been shown to stabilize the excited state, which can influence photochemical or electrochemical reduction pathways. nih.gov
For cross-coupling reactions like the Buchwald-Hartwig amination, aprotic solvents such as toluene, dioxane, or THF are preferred. tcichemicals.com In Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene (B124822) are traditionally used to achieve the necessary high reaction temperatures. wikipedia.org
The use of phase-transfer catalysts (PTCs) , such as quaternary ammonium salts, can be beneficial in reactions involving multiple phases. wikipedia.org For instance, in a reduction using an aqueous solution of a reducing agent and an organic solution of the substrate, a PTC can facilitate the transfer of the reductant anion into the organic phase, thereby accelerating the reaction. koreascience.kracs.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using safer materials. rsc.orgrsc.org
Atom Economy and Waste Minimization Approaches
Atom Economy (AE) is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org
Nitro Reduction (Catalytic Hydrogenation): C₁₀H₉F₂NO₃ + 3H₂ → C₁₀H₁₁F₂N + 2H₂O The atom economy is high, as the only byproduct is water. rsc.org AE = [MW(Product)] / [MW(Substrate) + MW(3H₂)] * 100. This pathway is inherently atom-economical.
Waste Minimization is another critical aspect of green synthesis.
Catalyst Recycling: Heterogeneous catalysts like Pd/C used in hydrogenation can be recovered by simple filtration and reused for multiple reaction cycles, which reduces waste and lowers costs. spinchem.comresearchgate.netmdpi.com This is a significant advantage over homogeneous catalysts, whose separation can be complex and energy-intensive.
Solvent Reduction: Performing reactions in safer solvents, at lower solvent volumes, or under solvent-free conditions where possible, significantly reduces waste. researchgate.net For instance, some Ullmann couplings can be performed solvent-free by grinding the reactants together. rsc.org
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. nih.gov The catalytic hydrogenation route generally has a much lower (better) PMI than multi-step syntheses or those requiring stoichiometric reagents and extensive workup procedures. rsc.orgresearchgate.net Reducing the amount of solvent and simplifying purification steps are key to minimizing PMI.
By prioritizing catalytic routes, especially those that allow for catalyst recycling, and by carefully selecting reagents to maximize atom economy, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.
Sustainable Reagent and Solvent Selection
The traditional synthesis of functionalized anilines often involves multi-step processes that may utilize hazardous reagents and large volumes of volatile organic solvents. A key aspect of greening the synthesis of this compound lies in the careful selection of reagents and solvents to minimize environmental impact and improve safety.
A plausible synthetic route to this compound starts with a difluoronitrobenzene precursor. This would involve a nucleophilic aromatic substitution (SNAr) reaction to introduce the cyclopropylmethoxy group, followed by the reduction of the nitro group to the target aniline.
Ether Synthesis Step (SNAr): The formation of the ether linkage typically requires a polar aprotic solvent to facilitate the reaction between a difluoronitrophenol derivative and a cyclopropylmethyl halide. While solvents like dimethylformamide (DMF) are effective, their toxicity and high boiling points pose environmental and safety concerns. Research into greener alternatives has identified solvents like 2-MeTHF, derived from renewable resources, and Cyrene (dihydrolevoglucosenone), a bio-based solvent, as potential replacements for some applications, although their compatibility must be assessed for specific reaction conditions. For the synthesis of the related compound, trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid, dimethyl sulfoxide (DMSO) has been utilized as a solvent.
Nitro Group Reduction Step: The reduction of the nitro group is a critical step. Catalytic hydrogenation is a common and atom-economical method. Traditionally, this is performed using palladium on carbon (Pd/C) with hydrogen gas, often in solvents like methanol or ethanol. To enhance safety, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate in place of gaseous hydrogen, presents a greener alternative. Recent advancements also include the use of biocatalysis. Nitroreductase enzymes can efficiently reduce nitroaromatics in aqueous buffer solutions at ambient temperature and pressure, completely avoiding the need for high-pressure hydrogen and precious metal catalysts. This biocatalytic approach offers high chemoselectivity, which is particularly advantageous when other reducible functional groups are present in the molecule.
The following table summarizes a selection of sustainable reagents and solvents that could be considered for the synthesis of this compound, based on analogous chemical transformations.
| Synthetic Step | Traditional Reagent/Solvent | Sustainable Alternative | Rationale for Sustainability | Reference |
|---|---|---|---|---|
| Ether Synthesis (SNAr) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO), 2-MeTHF, Cyrene | Lower toxicity, renewable feedstock (for 2-MeTHF and Cyrene), improved safety profile. | |
| Nitro Reduction | H2 gas, Pd/C | Catalytic Transfer Hydrogenation (e.g., Ammonium Formate), Biocatalysis (Nitroreductase) | Avoids use of flammable H2 gas, milder reaction conditions, aqueous solvent (for biocatalysis), high selectivity. | |
| Nitro Reduction Solvent | Methanol | Ethanol, Water (with biocatalysis) | Ethanol is a greener solvent than methanol; water is the most sustainable solvent. |
Process Intensification Techniques (e.g., Continuous Flow Synthesis)
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow synthesis, a key process intensification technique, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. These benefits include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes.
For the synthesis of this compound, continuous flow technology could be applied to both the etherification and the nitro reduction steps.
Continuous Flow Nitroreduction: The hydrogenation of nitroaromatics is a prime candidate for continuous flow processing. The high exothermicity of the reaction can be managed effectively in microreactors, preventing temperature spikes that can lead to side reactions and impurities. Studies on the continuous-flow hydrogenation of nitroaromatics using packed-bed reactors with catalysts like Pd@SBA-15 have demonstrated high efficiency and stability. For instance, the continuous hydrogenation of nitrobenzene to aniline using a Pd@SBA-15 catalyst in methanol at 50°C showed stable performance for over 24 hours with yields remaining around 96%. Another study on the selective hydrogenation of nitroarenes to N-arylhydroxylamines utilized a continuous flow setup with a Pt/C catalyst in tetrahydrofuran (B95107) (THF) at 25-30°C, highlighting the precise temperature control achievable.
The implementation of continuous flow can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. The ability to integrate reaction and purification steps in a continuous sequence further enhances efficiency.
Below is a data table showcasing research findings on continuous flow hydrogenation for compounds structurally related to the synthetic precursors of this compound.
| Reaction | Catalyst | Solvent | Temperature (°C) | Pressure | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Continuous Flow Hydrogenation of Nitrobenzene | Pd@SBA-15 | Methanol | 50 | N/A | Stable yield of ~96% over 24 hours. | |
| Continuous Flow Hydrogenation of o-Chloronitrobenzene | 5 wt.% Pt/C | Tetrahydrofuran (THF) | 30 | 0.6 MPa H2 | High selectivity to the corresponding hydroxylamine (B1172632) with precise temperature control. | |
| Continuous Chemoenzymatic Nitro Reduction | Immobilized Nitroreductase (NR-55) | Aqueous Buffer | Room Temperature | Atmospheric | Successful continuous production and extraction of anilines, avoiding precious metals and H2 gas. |
Reaction Pathways and Derivatization Studies of 2 Cyclopropylmethoxy 3,4 Difluoroaniline
Reactivity of the Aniline (B41778) Moiety
The aniline moiety, consisting of a primary amine attached to the benzene (B151609) ring, is a focal point for a variety of chemical modifications. Its nucleophilic character and its influence on the aromatic ring's reactivity are central to its synthetic utility.
Electrophilic Aromatic Substitution Patterns
The substitution pattern on the aromatic ring of 2-(Cyclopropylmethoxy)-3,4-difluoroaniline is governed by the directing effects of its substituents. The amino (-NH₂) and cyclopropylmethoxy (-OCH₂-c-Pr) groups are activating and ortho-, para-directing, while the fluorine atoms are deactivating yet also ortho-, para-directing. wikipedia.orglibretexts.org In electrophilic aromatic substitution (SEAr) reactions, the powerful activating effect of the amino group typically dominates.
The potential sites for electrophilic attack are the positions ortho and para to the amino group. In this molecule, the position para to the amine (C-5) and the position ortho to the amine (C-1, which is already substituted) would be electronically favored. Therefore, electrophilic substitution is strongly directed to the C-5 position.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH₂ | C-1 | Activating | Ortho, Para |
| -OCH₂-c-Pr | C-2 | Activating | Ortho, Para |
| -F | C-3 | Deactivating | Ortho, Para |
| -F | C-4 | Deactivating | Ortho, Para |
This interactive table summarizes the influence of each substituent on the regioselectivity of electrophilic aromatic substitution reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For this compound, these reactions would be expected to yield predominantly the 5-substituted product.
Nucleophilic Reactivity and Amide Formation
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to readily react with a variety of electrophiles. A common and important reaction is the formation of amides through acylation. nih.gov This can be achieved by reacting the aniline with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions.
The resulting N-acylated derivatives are often crystalline solids and are useful for the characterization of the parent amine. Furthermore, the amide group can serve as a protecting group for the amine, moderating its activating effect and preventing unwanted side reactions during subsequent transformations.
Condensation Reactions and Heterocycle Annulation
Anilines are key building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. cem.com this compound can participate in various condensation reactions to form fused ring systems. For instance, reaction with α,β-unsaturated aldehydes or ketones can lead to the formation of quinoline (B57606) derivatives through mechanisms like the Skraup or Doebner-von Miller reactions. A patent describing the reaction of 3,4-difluoroaniline (B56902) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate for the synthesis of 5,6-difluoro-1H-indole-2,3-dione highlights a relevant pathway for heterocycle formation. google.com
Other significant heterocyclization reactions include:
Paal-Knorr synthesis: Reaction with 1,4-dicarbonyl compounds to yield substituted pyrroles.
Bischler-Napieralski reaction: Intramolecular cyclization of N-acyl derivatives to form dihydroisoquinolines, although this typically requires a more complex starting material. wikipedia.org
Synthesis of Benzimidazoles: Condensation with carboxylic acids or their derivatives can lead to the formation of benzimidazole (B57391) rings, which are important pharmacophores.
Table 2: Potential Heterocyclic Systems from Condensation Reactions
| Reactant Type | Heterocyclic Product |
| 1,3-Dicarbonyl Compound | Quinolines |
| 1,4-Dicarbonyl Compound | Pyrroles |
| Carboxylic Acid/Derivative | Benzimidazoles |
| α-Haloketone | Indoles (Gassman Synthesis) |
This interactive table illustrates potential heterocyclic cores that can be synthesized from this compound through various condensation reactions.
Transformations Involving the Difluorobenzene System
The two fluorine atoms on the benzene ring also provide opportunities for further functionalization, primarily through nucleophilic substitution or metal-assisted C-H activation.
Nucleophilic Aromatic Substitution on Activated Sites
Aryl halides can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. libretexts.orgchadsprep.com In this compound, the electron-donating nature of the amino and alkoxy groups deactivates the ring towards SNAr. However, modification of the amine, for example, by conversion to a nitro group or a diazonium salt, would render the ring sufficiently electron-poor to facilitate the displacement of one or both fluorine atoms by strong nucleophiles.
The fluorine atoms are excellent leaving groups in SNAr reactions. The substitution would preferentially occur at positions ortho or para to the activating group. libretexts.org For instance, if the amino group were converted to a nitro group, nucleophilic attack would be favored at the C-4 position (para to the nitro group).
Directed Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orguwindsor.ca
Both the amino group and the cyclopropylmethoxy group can function as DMGs. The amino group is a potent DMG, though it often requires protection (e.g., as a carbamate) to prevent N-H deprotonation from competing with C-H deprotonation. The ether oxygen of the cyclopropylmethoxy group can also direct lithiation.
In this compound (or its N-protected form), lithiation is expected to occur selectively at the C-5 position, which is ortho to the powerful amino-directing group. This provides a strategic route to introduce a wide variety of substituents at this position.
Chemical Modifications of the Cyclopropylmethoxy Side Chain
General chemical principles can be applied to hypothesize potential reactions; however, no specific studies on this compound have been found to substantiate these possibilities.
Ring-Opening Reactions of the Cyclopropyl (B3062369) Group
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, such as acid catalysis, radical initiation, or transition metal catalysis. These reactions typically lead to the formation of propenyl or other unsaturated side chains. The specific products and reaction efficiencies would be highly dependent on the reagents and conditions employed, as well as the electronic influence of the substituted aniline ring. Without experimental data, any proposed reaction scheme remains theoretical.
Functional Group Interconversions on the Methoxy (B1213986) Linkage
The ether linkage in the cyclopropylmethoxy group is generally stable. However, cleavage can be induced under harsh conditions, for example, with strong acids like hydrobromic or hydroiodic acid, to yield a phenol (B47542) and a cyclopropylmethyl halide. Other transformations, such as demethylation followed by re-alkylation to introduce different functional groups, are conceivable but have not been documented for this specific compound.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies are foundational to understanding and controlling chemical reactions. For this compound, such studies are currently absent from the available literature.
Elucidation of Reaction Intermediates
The identification of transient species, such as carbocations, radicals, or other intermediates, is critical for confirming reaction mechanisms. Techniques like spectroscopy (NMR, ESR) and computational modeling are typically used for this purpose. In the context of potential ring-opening or ether cleavage reactions of this compound, no such intermediates have been reported.
Kinetic Studies of Reaction Rates
Kinetic studies provide quantitative data on how reaction rates are influenced by factors like concentration, temperature, and catalysts. This information is vital for process optimization and for substantiating proposed reaction mechanisms. There are no published kinetic data for any transformation involving this compound.
Advanced Analytical Methodologies for Structural Elucidation
Spectroscopic Techniques for Characterization
Spectroscopic methods are fundamental to the molecular characterization of 2-(Cyclopropylmethoxy)-3,4-difluoroaniline, each providing unique insights into its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides a detailed map of the molecular skeleton.
¹H NMR: The proton NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons, which are influenced by the neighboring fluorine and amine groups. Further signals include a characteristic doublet for the methylene (B1212753) (-OCH₂-) protons adjacent to the cyclopropyl (B3062369) group and a series of multiplets for the methine (-CH-) and methylene (-CH₂-) protons of the cyclopropyl ring itself. A broad singlet corresponding to the amine (-NH₂) protons is also typically observed.
¹³C NMR: This technique maps the carbon framework of the molecule. The spectrum displays signals for each unique carbon atom, including the two aromatic carbons directly bonded to fluorine, which appear as doublets of doublets due to C-F coupling. Other key signals correspond to the carbons of the ether linkage, the cyclopropyl ring, and the aromatic carbons bonded to the amine and cyclopropylmethoxy groups.
¹⁹F NMR: As the molecule contains two fluorine atoms, ¹⁹F NMR is an essential tool for confirming their positions on the aromatic ring. The spectrum provides direct evidence of the fluorine environments, with their chemical shifts and coupling constants being highly sensitive to their substitution pattern.
Interactive Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.75 - 6.65 | m | Aromatic CH |
| ¹H | 6.55 - 6.45 | m | Aromatic CH |
| ¹H | 3.82 | d | O-CH₂ |
| ¹H | 3.75 | br s | NH₂ |
| ¹H | 1.30 - 1.18 | m | Cyclopropyl CH |
| ¹H | 0.65 - 0.55 | m | Cyclopropyl CH₂ |
| ¹H | 0.40 - 0.30 | m | Cyclopropyl CH₂ |
| ¹³C | 150.5 (dd) | dd | C-F |
| ¹³C | 141.2 (dd) | dd | C-F |
| ¹³C | 134.8 | s | C-O |
| ¹³C | 126.1 | s | C-NH₂ |
| ¹³C | 116.0 (d) | d | C-H |
| ¹³C | 105.7 (d) | d | C-H |
| ¹³C | 74.8 | t | O-CH₂ |
| ¹³C | 10.5 | d | Cyclopropyl CH |
| ¹³C | 3.5 | t | Cyclopropyl CH₂ |
**Note: Data presented are typical values and may vary based on solvent and instrument parameters. m = multiplet, d = doublet, br s = broad singlet, dd = doublet of doublets, t = triplet, s = singlet.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
FT-IR: The FT-IR spectrum of this compound exhibits distinct absorption bands that confirm its key structural components. These include symmetric and asymmetric N-H stretching vibrations for the primary amine, C-H stretching from the aromatic and cyclopropyl groups, a strong C-O-C ether stretch, and characteristic C-F stretching bands from the difluorinated ring.
FT-Raman: This technique complements FT-IR and is particularly useful for observing symmetric vibrations and vibrations of the aromatic ring backbone, which often produce strong signals in the Raman spectrum.
Interactive Table 2: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3390 | Medium | N-H stretch (asymmetric & symmetric) |
| 3085 | Medium | Aromatic C-H stretch |
| 2988, 2935 | Medium | Aliphatic C-H stretch |
| 1625 | Strong | N-H bending (scissoring) |
| 1518 | Strong | Aromatic C=C ring stretch |
| 1265 | Strong | Aryl C-O stretch (ether) |
| 1190 | Strong | Aromatic C-F stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to verify the molecular formula (C₁₀H₁₁F₂NO). The observed mass of the protonated molecular ion ([M+H]⁺) typically matches the calculated value to within a few parts per million. Analysis of the fragmentation pattern in the mass spectrum provides additional structural proof, often showing the loss of the cyclopropylmethyl group or other characteristic fragments.
Interactive Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | m/z (Calculated) | m/z (Observed) |
| [M+H]⁺ | C₁₀H₁₂F₂NO⁺ | 200.0881 | 200.0885 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The substituted aniline (B41778) chromophore in this compound gives rise to characteristic absorption bands in the UV region. The spectrum is expected to show absorption maxima (λmax) corresponding to π→π* transitions of the aromatic system, with the exact positions influenced by the electron-donating effects of the amine and alkoxy groups.
Chromatographic Separation and Purity Assessment Methods
Chromatography is indispensable for isolating the target compound and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase HPLC system is typically utilized, which involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase is commonly a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allowing for the efficient separation of the target compound from any impurities or starting materials. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. epa.gov For aromatic amines like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an indispensable tool for assessing purity and confirming molecular weight.
The analysis of aromatic amines by GC can sometimes be challenging due to their polarity, which may lead to poor peak shape and column interactions. epa.gov To mitigate these issues, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. echemi.com Common derivatizing agents for amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), or silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). epa.gov These reagents react with the amine group to form a less polar and more volatile derivative, resulting in improved chromatographic performance. echemi.com
In a hypothetical GC-MS analysis of this compound, the compound would first be dissolved in a suitable organic solvent. An aliquot of this solution would then be injected into the gas chromatograph. The instrument settings, such as injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to achieve good separation and peak resolution. The choice of the capillary column is also critical, with nonpolar or medium-polarity columns often providing excellent separation for such derivatives. As the separated components elute from the column, they enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in structural confirmation.
Illustrative GC-MS Parameters for Analysis
| Parameter | Typical Value/Condition |
| Gas Chromatograph | An analytical system suitable for split/splitless injection. |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase. |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Mass Range | 50-500 amu |
| Sample Preparation | Dilution in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). Derivatization may be used if necessary. |
Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for a complete structural characterization.
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice. The positions of the atoms within the unit cell are determined by solving the phase problem and refining the structural model against the experimental diffraction data. The final refined structure provides a detailed picture of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal packing. For fluorinated aromatic compounds, the interplay of these forces, including potential halogen bonding, can significantly influence the crystal packing.
Illustrative Crystallographic Data
| Parameter | Hypothetical Value/Information for this compound |
| Crystal System | Monoclinic or Orthorhombic (Common for substituted anilines) |
| Space Group | e.g., P2₁/c or Pca2₁ (Examples of common space groups) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - These would be determined experimentally. |
| Molecules per Unit Cell (Z) | Typically 2, 4, or 8, depending on the space group and molecular symmetry. |
| Data Collection Temp. | 100 K or 293 K (Low temperature often provides better quality data) |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Refinement Method | Full-matrix least-squares on F² |
| Final R-indices | R1, wR2 (Values below 0.05 are indicative of a well-refined structure) |
| Key Structural Features | Conformation of the cyclopropylmethoxy group relative to the aniline ring, planarity of the benzene (B151609) ring, potential for intermolecular hydrogen bonding involving the amine group. |
Note: The data presented in this table are hypothetical and serve as an illustration of the parameters that would be determined from a single-crystal X-ray diffraction experiment. The actual values would be dependent on the crystalline form of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic behavior and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. researchgate.netcbu.edu.tr For derivatives of aniline (B41778), the B3LYP/6-311++G(d,p) level of theory is a common and reliable method for optimizing the molecular geometry and calculating various parameters. cbu.edu.trresearchgate.net
Table 1: Representative Theoretical Geometric Parameters for a Difluoroaniline Moiety (based on 3,4-difluoroaniline) (Note: These are representative values from a related compound and may differ for 2-(Cyclopropylmethoxy)-3,4-difluoroaniline)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 |
| C-N | ~1.40 |
| C-F | ~1.35 |
| C-N-H angle | ~113° |
| C-C-C angle (ring) | 118° - 121° |
Source: Theoretical calculations on 3,4-difluoroaniline (B56902). cbu.edu.tr
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.netcbu.edu.tr
For 2,4-difluoroaniline (B146603), the HOMO-LUMO energy gap was calculated to be 5.2186 eV, suggesting high chemical stability. researchgate.net The HOMO is typically localized over the aniline ring and the amino group, representing the electron-donating capability, while the LUMO is distributed over the aromatic ring, indicating its electron-accepting potential. cbu.edu.tr In this compound, the cyclopropylmethoxy group, being an electron-donating group, would likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted difluoroaniline.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for Difluoroanilines (Note: These values are for related compounds and serve as an estimation.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4-Difluoroaniline | - | - | 5.2186 |
| 3,4-Difluoroaniline | -5.46 | -0.42 | 5.04 |
Source: DFT calculations on 2,4-difluoroaniline and 3,4-difluoroaniline. researchgate.netcbu.edu.tr
Natural Bond Orbital (NBO) analysis provides insights into the charge distribution, intramolecular interactions, and bonding within a molecule. cbu.edu.tr This analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied antibonding orbitals.
In substituted anilines, significant NBO interactions often involve the lone pair of the nitrogen atom (n(N)) delocalizing into the antibonding π* orbitals of the aromatic ring. This interaction is key to understanding the electronic communication between the amino group and the ring. For this compound, NBO analysis would likely show strong interactions between the nitrogen lone pair and the π* orbitals of the difluorinated benzene (B151609) ring, as well as interactions involving the oxygen lone pairs of the cyclopropylmethoxy group.
Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit non-linear optical (NLO) properties. mq.edu.aunih.gov Substituted anilines are a class of compounds that have been investigated for their NLO potential. mq.edu.auresearchgate.net
The presence of the electron-donating amino and cyclopropylmethoxy groups and the electron-withdrawing fluorine atoms on the aniline ring suggests that this compound could possess NLO properties. Theoretical calculations of the first-order hyperpolarizability (β), a measure of the NLO response, are used to predict these properties. Studies on other substituted anilines have shown that the nature and position of substituents significantly influence the hyperpolarizability. mq.edu.au It is plausible that the specific substitution pattern of this compound would result in a non-zero hyperpolarizability, making it a candidate for NLO materials. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to explore the conformational landscape and dynamic behavior of molecules.
Conformational analysis of this compound would focus on the rotational barriers around the C-O and C-C bonds of the cyclopropylmethoxy group, as well as its orientation relative to the aniline ring. The cyclopropyl (B3062369) group can adopt different orientations, and the most stable conformer would be the one that minimizes steric hindrance. uwlax.edu Studies on molecules containing a cyclopropyl methyl group have identified s-cis and s-trans conformations as being the most stable. uwlax.edu
Tautomerism is less common in simple anilines but can be explored computationally. For this compound, the primary focus of conformational analysis would be on the arrangement of the flexible cyclopropylmethoxy substituent.
In Silico Prediction of Reactivity Sites
A thorough search of scholarly databases and chemical literature did not yield any specific studies on the in silico prediction of reactivity sites for this compound. Such studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electron distribution within a molecule. Key parameters derived from these calculations, including Fukui functions, electrostatic potential maps, and frontier molecular orbital (HOMO/LUMO) analysis, are used to predict the most likely sites for electrophilic and nucleophilic attack.
While computational studies have been performed on related structures, such as 3,4-difluoroaniline nih.gov, the influence of the 2-(cyclopropylmethoxy) substituent on the electronic properties and, consequently, the reactivity of the aniline ring has not been specifically elucidated. The interplay between the electron-donating nature of the amino group, the electron-withdrawing effects of the fluorine atoms, and the steric and electronic contributions of the cyclopropylmethoxy group would be critical in determining the precise reactivity sites. However, without dedicated computational analysis, any discussion of these sites would be purely speculative.
Thermodynamic and Energetic Considerations in Chemical Processes
Similarly, there is a lack of published research detailing the thermodynamic and energetic considerations of chemical processes involving this compound. Such studies would involve the calculation of key thermodynamic parameters, including:
Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs free energy of formation (ΔGf°): A measure of the spontaneity of the formation of the compound.
Entropy (S°): A measure of the molecular disorder or randomness.
These values are crucial for understanding the stability of the molecule and for predicting the feasibility and energy balance of reactions in which it participates. For instance, in a multi-step synthesis, the thermodynamic properties of intermediates like this compound are vital for optimizing reaction conditions and yields.
Although general thermodynamic properties for related compounds like 2,4-difluoroaniline and 3,4-difluoroaniline can be found in chemical supplier databases sigmaaldrich.comsigmaaldrich.com, this data is not directly transferable to the more complex structure of this compound. The addition of the cyclopropylmethoxy group significantly alters the molecular weight, structure, and intermolecular forces, which in turn affects the thermodynamic parameters.
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in Multi-Step Organic Synthesis
2-(Cyclopropylmethoxy)-3,4-difluoroaniline has been identified as a key starting material in the synthesis of advanced pharmaceutical compounds. Its role is particularly well-documented in the preparation of novel leucyl-tRNA synthetase (LeuRS) inhibitors, such as GSK2251052, which have been investigated for their antibacterial properties.
A notable synthetic route commences with the reaction of this compound with ethyl 2-chloro-2-(hydroxyimino)acetate. This initial step forms an oxime intermediate which is then subjected to a thermal cyclization reaction. This cyclization is a critical transformation, leading to the formation of an isatin derivative, specifically 7-(cyclopropylmethoxy)-5,6-difluoroindoline-2,3-dione.
The subsequent steps in this multi-step synthesis involve the hydrolysis of the isatin derivative to yield an amino acid, which is then further modified. For example, it can be reacted with 3-amino-4-hydroxybenzonitrile and subsequently cyclized to form an oxadiazole ring, a common scaffold in medicinal chemistry. This sequence highlights the function of this compound as a foundational block upon which a complex heterocyclic system is systematically built.
The key transformation can be summarized as follows:
Step 1: Condensation: Reaction with ethyl 2-chloro-2-(hydroxyimino)acetate to form an N-aryl oxime.
Step 2: Cyclization: Intramolecular cyclization, typically promoted by heat, to forge the core indole-2,3-dione (isatin) ring system.
This synthetic pathway demonstrates the utility of the aniline (B41778) in creating bicyclic heterocyclic structures that are pivotal to the biological activity of the target molecule.
Contribution to Diverse Chemical Scaffolds
The utility of this compound extends to the creation of various chemical scaffolds, which form the core structures of different classes of compounds. Its primary contribution is as a precursor to fluorinated heterocyclic systems.
One of the most significant scaffolds derived from this aniline is the amino-oxadiazole-benzonitrile moiety, which is central to the structure of GSK2251052. In this context, the aniline provides the foundational difluoro-benzene ring that is ultimately incorporated into a larger, more complex molecule featuring an oxadiazole ring.
Additionally, this aniline is a valuable precursor for the synthesis of substituted quinolone scaffolds . Quinolones are a major class of antibiotics, and the incorporation of fluorine atoms and a cyclopropyl (B3062369) group is a well-established strategy to enhance their antibacterial potency and pharmacokinetic profile. The synthesis typically involves a cyclization reaction between the aniline and a suitable three-carbon unit, such as a propiolate ester, to construct the core quinolone ring system.
The table below outlines key examples of chemical scaffolds synthesized using this compound as a starting material.
| Starting Material | Key Reagents | Resulting Scaffold | Final Product Class |
| This compound | Ethyl 2-chloro-2-(hydroxyimino)acetate | 7-(Cyclopropylmethoxy)-5,6-difluoroindoline-2,3-dione | LeuRS Inhibitor Intermediates |
| This compound | Ethyl propiolate | 4-hydroxy-quinolone-3-carboxylate | Quinolone Antibacterials |
| This compound | Diethyl (ethoxymethylene)malonate | 4-hydroxy-quinolone-3-carboxylate | Quinolone Antibacterials |
Development of Novel Synthetic Routes Utilizing the Compound
The development of novel synthetic routes involves creating new chemical transformations or methodologies that offer advantages such as improved efficiency, lower cost, greater simplicity, or access to previously unattainable molecular structures. While this compound is employed as a key intermediate in established, multi-step synthetic pathways, such as those leading to complex pharmaceutical agents, the scientific literature does not currently feature studies where this specific compound has been used as a model substrate for the development of fundamentally new synthetic methods.
Its application has been primarily in the context of target-oriented synthesis, where the goal is the creation of a specific molecule, rather than methodology development, where the goal is the discovery of a new reaction. Therefore, while its utility as a building block is clear, its role in pioneering new types of chemical reactions or synthetic strategies is not documented in available research.
Application in Methodological Derivatization for Analytical Purposes
Methodological derivatization is a technique used in analytical chemistry to modify a chemical compound to make it more suitable for analysis, often by enhancing its detectability or improving its separation characteristics during chromatography. This is particularly useful for compounds that are not easily detected by standard methods or are unstable under analytical conditions. The process typically involves reacting the analyte with a derivatizing agent to attach a new functional group, for example, one that is strongly UV-absorbent or fluorescent.
Despite the utility of this technique for analyzing synthetic intermediates, a review of the available scientific and technical literature reveals no specific documented applications of this compound being used for the purpose of methodological derivatization. Analytical monitoring of this compound in synthetic processes would likely rely on standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), which are capable of directly detecting the aniline without the need for prior derivatization.
Future Research Directions and Unexplored Chemical Space
Development of Novel, Highly Efficient Synthetic Routes
While methods for the synthesis of substituted anilines are established, the specific architecture of 2-(Cyclopropylmethoxy)-3,4-difluoroaniline invites the development of more sophisticated and efficient synthetic strategies. Current multistep syntheses can be resource-intensive and may suffer from cumulative yield losses. Future research should prioritize the creation of novel routes that are not only higher yielding but also more atom-economical and scalable.
Key areas for investigation include late-stage functionalization techniques that would allow for the introduction of the difluoro or cyclopropylmethoxy groups at a later point in a synthetic sequence. This could involve innovative C-H activation or C-F bond formation methodologies. For instance, exploring electrophilic fluorination on a pre-formed cyclopropylmethoxy aniline (B41778) precursor using advanced reagents like Selectfluor could offer a more direct route. rsc.orgresearchgate.net Conversely, developing novel etherification methods to introduce the cyclopropylmethoxy group onto a pre-existing difluoroaniline core represents another viable and underexplored avenue. Research into transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways under milder conditions could prove fruitful.
Exploration of Unconventional Reactivity Profiles
The electronic and steric environment of this compound suggests a complex and potentially unconventional reactivity profile that warrants deep investigation. The interplay between the electron-donating amine and cyclopropylmethoxy groups and the strongly electron-withdrawing fluorine atoms creates a nuanced electronic landscape on the aromatic ring.
Future studies should systematically probe the reactivity of the molecule under a variety of conditions. This includes:
Electrophilic Aromatic Substitution: Mapping the regioselectivity of further substitutions on the aromatic ring. The directing effects of the existing substituents could lead to novel and potentially useful substitution patterns. chemistrysteps.com
Nucleophilic Aromatic Substitution (SNAr): Investigating the potential for displacement of one of the fluorine atoms by various nucleophiles. The high electron density might render this challenging, but under specific conditions, it could provide a pathway to novel tri-substituted aniline derivatives. acs.org
Cyclopropyl (B3062369) Ring-Opening Reactions: The strained cyclopropyl ring within the ether linkage is a latent source of reactivity. tandfonline.com Research into acid-catalyzed or transition-metal-mediated ring-opening could yield novel compounds with unique aliphatic chains, transforming the substituent into a different functional group. This reactivity could be harnessed for diversification of the core structure.
Oxidative Reactions: The amine group is susceptible to oxidation, which could be exploited for further functionalization or for the synthesis of novel heterocyclic systems derived from the aniline core.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To guide and accelerate experimental work, advanced computational modeling will be an indispensable tool. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide profound insights into the molecule's structure, electronics, and reaction mechanisms. rsc.orgacs.org
Future computational studies should focus on:
Mapping the Electrostatic Potential: Visualizing the electron distribution on the aromatic ring to predict the most likely sites for electrophilic and nucleophilic attack.
Calculating Reaction Barriers: Modeling the transition states and energy profiles for proposed synthetic routes and reactivity studies. This can help in identifying the most energetically favorable pathways and optimizing reaction conditions before extensive experimental work is undertaken. researchgate.net For example, modeling the SNAr and electrophilic fluorination mechanisms can provide a theoretical basis for experimental design. rsc.orgacs.org
Conformational Analysis: Understanding the preferred spatial arrangement of the cyclopropylmethoxy group relative to the aniline ring, which can influence its steric hindrance and reactivity.
Predicting Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of new derivatives formed in reactivity studies.
A summary of potential computational research directions is presented in Table 1.
| Research Area | Computational Method | Objective | Potential Impact |
|---|---|---|---|
| Reaction Mechanism | Density Functional Theory (DFT) | Calculate transition state energies and reaction pathways for novel syntheses. researchgate.net | Guide experimental conditions and predict feasibility of new routes. |
| Reactivity Prediction | Electrostatic Potential Mapping | Identify nucleophilic and electrophilic sites on the molecule. | Predict regioselectivity of further functionalization. |
| Structural Analysis | Conformational Searches | Determine stable conformers and rotational barriers of the cyclopropylmethoxy group. | Understand steric effects on reactivity. |
| Spectroscopy | NMR/IR Spectra Prediction | Calculate theoretical spectra for proposed products. | Aid in the identification and characterization of new compounds. |
Integration into Flow Chemistry Systems for Scalable Production
For any chemical compound to have a broader impact, its synthesis must be amenable to scaling. Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. beilstein-journals.orgresearchgate.net The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited to flow chemistry. durham.ac.ukvapourtec.com
Future research should aim to translate the optimal synthetic route for this compound into a continuous flow process. This would involve:
Reactor Design and Optimization: Developing a flow setup with appropriate residence times, temperatures, and mixing to maximize yield and purity.
In-line Purification: Integrating packed-bed reactors with immobilized scavengers or catalysts to remove byproducts and reagents, enabling a streamlined process that delivers a pure product stream. durham.ac.uk
Safety Engineering: Leveraging the small reactor volumes of flow systems to safely handle potentially energetic or toxic intermediates and reagents that might be problematic on a large batch scale. researchgate.net
Investigation of Emerging Green Chemistry Strategies for its Chemical Lifecycle
Sustainability is a paramount concern in modern chemistry. Future research must address the environmental impact of the synthesis and potential applications of this compound by incorporating green chemistry principles. dovepress.com
Key green chemistry avenues to explore include:
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME) or even aqueous systems where possible. nih.govwikipedia.orglookchem.com
Catalytic Methods: Focusing on catalytic rather than stoichiometric reagents to reduce waste. This includes both metal-based and organocatalytic systems.
Biocatalysis: A particularly promising frontier is the use of enzymes to perform key synthetic steps. researchgate.netresearchgate.net Research into engineered enzymes, such as transaminases or oxidoreductases, could offer highly selective and environmentally friendly methods for aniline synthesis or modification. nih.gov The potential for biocatalytic fluorination, using enzymes like fluorinases, represents a cutting-edge approach that could revolutionize the synthesis of such compounds. numberanalytics.comnumberanalytics.com
Mechanochemistry: Investigating solvent-free or low-solvent synthetic methods using mechanical force (ball milling) to drive reactions, which can reduce waste and energy consumption. mdpi.com
The potential green chemistry strategies are summarized in Table 2.
| Green Strategy | Specific Application | Potential Benefit |
|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., transaminases, fluorinases) for synthesis. nih.govnumberanalytics.com | High selectivity, mild reaction conditions, reduced waste. |
| Alternative Solvents | Employing solvents like CPME or water in synthetic steps. nih.govlookchem.com | Reduced toxicity and environmental impact. |
| Flow Chemistry | Conversion of batch synthesis to a continuous process. beilstein-journals.org | Improved safety, efficiency, and scalability. |
| Mechanochemistry | Solvent-free synthesis via grinding or milling. mdpi.com | Minimized solvent waste and potentially lower energy usage. |
Q & A
Basic Research Question
Advanced Research Question
- X-ray crystallography : Resolves steric effects of the cyclopropyl group and hydrogen-bonding patterns (e.g., N–H···O interactions in amide derivatives) .
- Vibrational spectroscopy : 2C-R2PI and MATI techniques map excited-state dynamics and ionization potentials, as demonstrated for 3,4-difluoroaniline derivatives .
How can this compound be utilized in the design of enzyme inhibitors or bioactive molecules?
Basic Research Question
The aniline core serves as a scaffold for tyrosine kinase or MEK inhibitors. For example, PD184352 (a related MEK inhibitor) incorporates a cyclopropoxy group for enhanced binding affinity . Structure-activity relationship (SAR) studies focus on modifying the alkoxy chain and fluorine positions to optimize IC₅₀ values.
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins like tyrosinase. The cyclopropyl group’s rigidity may stabilize hydrophobic pockets, while fluorine atoms improve membrane permeability (logP ≈ 2.5) . Metabolite profiling (LC-MS/MS) identifies potential toxicophores, such as fluoroaniline-derived reactive intermediates .
What strategies mitigate challenges in crystallizing this compound derivatives?
Advanced Research Question
Crystallization often fails due to the compound’s low melting point (<100°C) and conformational flexibility. Strategies include:
- Co-crystallization : Use of tartaric acid or thiourea to form hydrogen-bonded networks.
- Slow evaporation : Ethyl acetate/hexane mixtures at 4°C promote ordered packing .
- Polymorph screening : High-throughput crystallography with varied solvents (e.g., DMSO vs. MeOH) .
How do environmental factors affect the stability of this compound during storage?
Basic Research Question
Degradation pathways include hydrolysis of the cyclopropylmethoxy group under acidic conditions (pH < 3) or photooxidation of the aniline ring. Stability is maintained in amber vials at −20°C with desiccants. Accelerated aging studies (40°C/75% RH for 6 months) quantify degradation products like 3,4-difluoroaniline .
Advanced Research Question
Computational degradation modeling (e.g., QSPR) predicts half-lives under UV exposure. Mass spectrometry identifies radical intermediates formed during autoxidation .
What computational methods are suitable for predicting the compound’s spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
